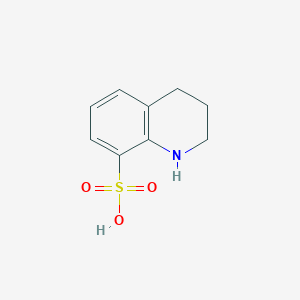![molecular formula C10H15NO2S B11889434 3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11889434.png)
3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one is a spiro compound characterized by a unique structure that includes a thia-azaspiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone or cyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene . This reaction is carried out under reflux conditions to yield the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for 3-Ethoxy-1-thia-4-azaspiro[4This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Materials Science: The unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding enzyme mechanisms and developing enzyme inhibitors.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact pathways and molecular targets are still under investigation, but it is believed to interact with key proteins in the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A second-generation insecticide with a similar spiro structure.
1-Thia-4-azaspiro[4.4/5]alkan-3-ones: Compounds with similar core structures but different substituents.
Uniqueness
3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one is unique due to its specific ethoxy and thia-azaspiro ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
3-ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C10H15NO2S/c1-2-13-8-9(12)14-10(11-8)6-4-3-5-7-10/h2-7H2,1H3 |
InChI Key |
XQORJMYPNLHSEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2(CCCCC2)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889360.png)
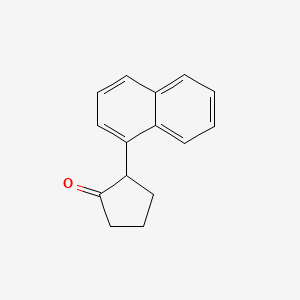

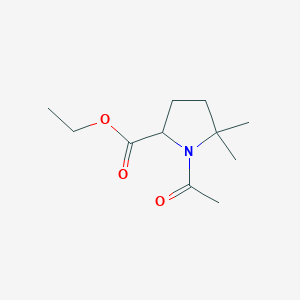
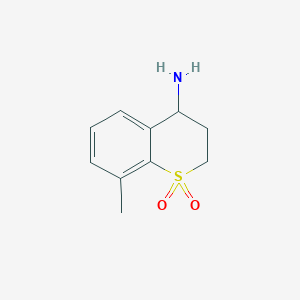
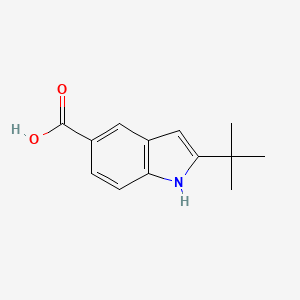
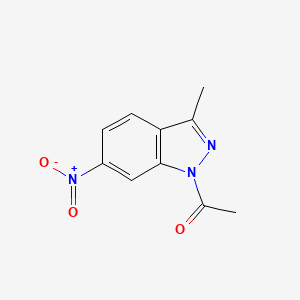
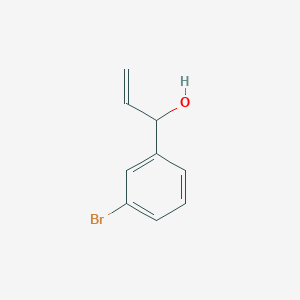
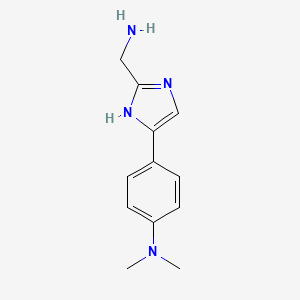
![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)
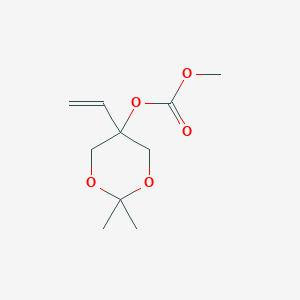
![4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile](/img/structure/B11889430.png)
